3-benzyl-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Description
Properties
IUPAC Name |
3-benzyl-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1,3,8-triazaspiro[4.5]decane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O3/c23-22(24,25)16-8-4-5-9-17(16)26-19(31)28-12-10-21(11-13-28)18(30)29(20(32)27-21)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,26,31)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXPNHPDQATKPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1,3,8-triazaspiro[4One common method involves the use of Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . This reaction often employs palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1,3,8-triazaspiro[4.5]decane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups .
Scientific Research Applications
3-benzyl-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1,3,8-triazaspiro[4.5]decane-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Explored as a potential pharmaceutical agent due to its stability and biological activity.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-benzyl-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1,3,8-triazaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to biological receptors, increasing its efficacy. This compound may inhibit or activate certain enzymes, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations at Position 8 (Carboxamide Group)
- N-(4-Chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide (CAS 1021264-55-0): Substitutes the trifluoromethylphenyl group with a 4-chlorophenyl. Key Data: Molecular weight = 426.896 g/mol; LogP (predicted) = 3.2 .
8-(2H-1,3-Benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione :
Modifications at Position 3 (Benzyl Group)
8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one (CAS 170921-48-9) :
- 3-[(4-Fluorophenyl)methyl] Derivatives: Fluorine substitution improves membrane permeability and bioavailability compared to non-halogenated analogs. Example: 8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione ().
Core Structure Modifications
- 2-[4-(Trifluoromethoxy)phenyl]-1,3,8-triazaspiro[4.5]dec-1-en-4-one (CAS 1253924-71-8) :
Physicochemical and ADME Properties
Biological Activity
3-benzyl-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, mechanisms of action, and various biological effects based on recent studies.
The compound can be synthesized using methods such as Suzuki–Miyaura coupling, which allows for mild reaction conditions and functional group tolerance. The molecular formula is , with a molecular weight of 446.4 g/mol. The trifluoromethyl group present in the structure is often linked to enhanced biological activity and stability.
Chemical Structure
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1021264-46-9 |
| Molecular Formula | |
| Molecular Weight | 446.4 g/mol |
Anticonvulsant Activity
Research has indicated that derivatives of the triazaspiro[4.5]decane framework exhibit significant anticonvulsant properties. In a study evaluating several compounds, some showed protective effects against seizures when compared to the standard drug valproate. The compounds were tested using maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests, demonstrating lower neurotoxicity than traditional anticonvulsants .
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to biological receptors, which may lead to the inhibition or activation of certain enzymes. This interaction can modulate various cellular pathways, contributing to its pharmacological effects.
Cardioprotective Effects
Recent studies have shown that derivatives of 1,3,8-triazaspiro[4.5]decane can inhibit permeability transition pores in mitochondria through a mechanism independent of the Glu119 residue in the ATP synthase c subunit. This suggests potential cardioprotective properties while avoiding the toxic side effects associated with other compounds like Oligomycin A .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticonvulsant | Significant protective effects in seizure models compared to valproate . |
| Cardioprotective | Inhibition of mitochondrial permeability transition pores . |
Case Studies and Research Findings
- Anticonvulsant Efficacy : A study evaluated various derivatives for their anticonvulsant activity, revealing that certain compounds exhibited strong protective effects against induced seizures while maintaining low neurotoxicity levels .
- Mechanistic Insights : Research demonstrated that the interaction between triazaspiro derivatives and mitochondrial components could prevent adverse effects typically seen with other drugs like Oligomycin A, highlighting a safer pharmacological profile .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of these compounds suggest that specific structural features contribute significantly to their biological efficacy, including lipophilicity and hydrophobic centers .
Q & A
Basic Research Questions
Q. What are the defining structural features of this compound, and how do they influence its chemical reactivity?
- The compound features a 1,3,8-triazaspiro[4.5]decane core with a benzyl group at position 3, a trifluoromethylphenyl carboxamide at position 8, and two ketone groups (2,4-dioxo). The spirocyclic framework imposes steric constraints, while the electron-withdrawing trifluoromethyl group enhances electrophilic reactivity. The benzyl moiety contributes to lipophilicity, impacting solubility and membrane permeability .
Q. What synthetic strategies are commonly employed for spirocyclic triazaspiro compounds like this one?
- Synthesis typically involves:
- Step 1 : Construction of the spirocyclic backbone via cyclization reactions (e.g., intramolecular amidation or urea formation).
- Step 2 : Functionalization of the core with substituents (e.g., benzylation via nucleophilic substitution or Suzuki coupling).
- Step 3 : Installation of the carboxamide group using activated esters or coupling reagents like HATU/DIPEA .
- Example: Similar compounds in and use multi-step protocols with chromatography for purification.
Q. How is the purity and identity of this compound validated in academic research?
- Analytical methods :
- HPLC/LC-MS : To assess purity (>95% required for biological assays).
- NMR (¹H/¹³C) : Confirms structural integrity (e.g., sp³ hybridized carbons in the spiro core).
- X-ray crystallography : Used in and to resolve stereochemistry in related analogs.
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity for this compound?
- Critical parameters :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for carboxamide coupling .
- Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions during benzylation .
- Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for aryl groups .
Q. What mechanisms underlie its biological activity, particularly as an enzyme inhibitor?
- The compound’s spirohydantoin core mimics peptide bonds, enabling competitive inhibition of enzymes like prolyl hydroxylases (PHDs) or phospholipase D (PLD) .
- Key interactions :
- The trifluoromethylphenyl group engages in hydrophobic interactions with enzyme pockets.
- The dioxo groups coordinate with metal ions (e.g., Fe²⁺ in PHDs) critical for catalytic activity .
Q. How should researchers address contradictions between in vitro and in vivo efficacy data?
- Potential factors :
- Metabolic instability : The benzyl group may undergo rapid oxidation in vivo. Mitigate via deuterium exchange or fluorination .
- Off-target effects : Use isoform-selective assays (e.g., PLD1 vs. PLD2 in ) to refine specificity.
- PK/PD profiling : Adjust dosing regimens based on half-life and tissue distribution data .
Q. What computational methods aid in structure-activity relationship (SAR) studies for this compound?
- Approaches :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
